molecular formula C5H8N4O2 B1339708 Ethyl 2-methyl-2H-tetrazole-5-carboxylate CAS No. 91511-38-5

Ethyl 2-methyl-2H-tetrazole-5-carboxylate

Cat. No.: B1339708
CAS No.: 91511-38-5
M. Wt: 156.14 g/mol
InChI Key: XMYUKSXHYURGOL-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2H-tetrazole-5-carboxylate (CAS: 91511-38-5) is a heterocyclic organic compound featuring a tetrazole ring substituted with a methyl group at the 2-position and an ethyl ester moiety at the 5-position. The tetrazole ring, a five-membered aromatic ring containing four nitrogen atoms, imparts unique electronic and steric properties, making this compound a valuable building block in medicinal chemistry and organic synthesis. Its ester group enhances solubility in organic solvents, while the methyl substituent contributes to metabolic stability, a critical factor in drug design .

This compound is commercially available (97% purity) and is frequently utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and ligands for coordination chemistry . Its structural versatility allows for further functionalization, enabling the development of derivatives with tailored biological or physicochemical properties.

Scientific Research Applications

Ethyl 2-methyl-2H-tetrazole-5-carboxylate is a tetrazole derivative with a five-membered ring containing four nitrogen atoms. It has a molecular formula of C₅H₈N₄O₂ and a molecular weight of roughly 156.14 g/mol. Due to its unique chemical properties and biological activities, this compound has found diverse applications in medicinal chemistry, agriculture, and materials science.

Scientific Research Applications

This compound serves various roles across scientific disciplines.

Chemistry this compound is used as a building block in synthesizing complex organic molecules. It can be synthesized through eco-friendly methods, such as using water as a solvent, under moderate conditions, with non-toxic substances, and with easy extractions, easy setup, and low cost, which results in good to excellent yields. Also, the resulting pyruvate derivatives from the synthesis of this compound can be employed in additional chemical reactions or biological studies.

Biology In drug design, this compound acts as a bioisosteric replacement for carboxylic acids, which enhances the stability and bioavailability of pharmaceuticals. Tetrazoles, including this compound, are frequently used as bioisosteric replacements for carboxylic acids in medicinal chemistry.

Medicine this compound is incorporated into drug pharmacophores, including antibacterial, anti-inflammatory, and anti-allergic agents. Synthesized compounds that belong to the sartans family, such as biphenyl tetrazole, are commonly used drug moieties in hypertension treatment. Tetrazole compounds can display neuroprotective effects, making them potentially useful in treating neurological disorders.

Industry This compound is utilized in the production of high-energy materials, corrosion inhibitors, and metal complexation agents.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The following table highlights key structural analogs of Ethyl 2-methyl-2H-tetrazole-5-carboxylate, emphasizing differences in substituents, heterocyclic cores, and applications:

Compound Name CAS Number Molecular Formula Substituents Key Applications
This compound 91511-38-5 C₅H₈N₄O₂ 2-methyl, 5-ethyl ester Pharmaceutical intermediates
Ethyl tetrazole-5-carboxylate 96107-94-7 C₄H₆N₄O₂ 5-ethyl ester (no methyl group) Organic synthesis, ligand design
Ethyl 2-aminothiazole-5-carboxylate - C₆H₈N₂O₂S 2-amino, 5-ethyl ester (thiazole core) Research intermediate, drug discovery
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate 175277-03-9 C₁₄H₁₁F₃N₂O₂S 4-methyl, 2-(trifluoromethylphenyl), thiazole core Agrochemicals, lipophilic prodrugs
5-(4-Nitrophenyl)-1H-tetrazole 16687-60-8 C₇H₅N₅O₂ 4-nitrophenyl substituent High-energy materials, coordination chemistry

Key Observations:

Heterocyclic Core Differences: Tetrazole vs. Thiazole: Tetrazoles (e.g., this compound) exhibit higher nitrogen content and aromaticity compared to thiazoles (e.g., Ethyl 2-aminothiazole-5-carboxylate), influencing electronic properties and reactivity. Tetrazoles are more resistant to metabolic degradation, whereas thiazoles are often employed for their sulfur-based bioactivity . In contrast, the trifluoromethylphenyl group in the thiazole analog (CAS 175277-03-9) increases lipophilicity, favoring membrane permeability in drug candidates .

Functional Group Impact :

  • Ester vs. Carboxylic Acid : The ethyl ester group in this compound improves solubility in organic solvents, facilitating synthetic modifications. Hydrolysis of the ester to a carboxylic acid (e.g., as in ) is a common strategy to modulate bioavailability in prodrugs .

Biological Activity

Ethyl 2-methyl-2H-tetrazole-5-carboxylate is a compound that has garnered attention for its potential biological activities, particularly due to the presence of the tetrazole ring, which acts as a biomimic of carboxylic acids. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C4H6N4O2C_4H_6N_4O_2. The tetrazole moiety contributes to its unique chemical properties, enhancing stability compared to traditional carboxylic acids. This stability is crucial for its applications in drug design and synthesis.

The mechanism of action for this compound involves its ability to mimic carboxylic acids, allowing it to interact with biological targets similarly. The tetrazole ring can form hydrogen bonds and engage in electrostatic interactions with various biomolecules, which is essential for its pharmacological effects.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that compounds containing the tetrazole ring demonstrate significant antimicrobial properties against various pathogens .
  • Antihypertensive Effects : Recent research has highlighted the antihypertensive potential of tetrazole derivatives, including this compound, suggesting their role as angiotensin-II receptor antagonists .
  • Anti-inflammatory Properties : The compound has been associated with anti-inflammatory effects, likely due to its ability to inhibit pro-inflammatory mediators .
  • Nootropic Effects : Some studies indicate that tetrazole derivatives may possess nootropic properties, enhancing cognitive function.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability due to its lipophilicity compared to traditional carboxylic acids. The compound's metabolic pathways include the formation of β-glucuronides, which is common among aliphatic carboxylic acids.

Applications in Research and Industry

This compound serves various roles in scientific research:

  • Organic Synthesis : It is utilized as a building block for synthesizing more complex organic molecules.
  • Drug Development : The compound acts as a bioisosteric replacement for carboxylic acids in drug design, enhancing the stability and efficacy of pharmaceutical agents .
  • Industrial Uses : It finds applications in producing high-energy materials and corrosion inhibitors.

Case Studies

  • Antihypertensive Activity Study : A study evaluated ester derivatives based on this compound for their antihypertensive effects. Results indicated significant activity against angiotensin-II receptors, suggesting potential therapeutic applications in hypertension management .
  • Antimicrobial Evaluation : A series of tetrazole derivatives were tested against bacterial strains, showing effective inhibition rates ranging from 20% to 50% compared to controls. This underscores the potential use of these compounds in developing new antimicrobial therapies .

Q & A

Q. What synthetic methodologies are commonly employed for Ethyl 2-methyl-2H-tetrazole-5-carboxylate, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves cyclization reactions using sodium azide and alkylating agents like ethyl chloroacetate. For example, a modified procedure from tetrazole derivatives (e.g., benzoxazole-tetrazole hybrids) uses sodium azide, ammonium chloride, and DMF under reflux, followed by alkylation with ethyl chloroacetate to introduce the ester group . Key variables affecting yield include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve azide reactivity.
  • Temperature : Reflux (~100–120°C) ensures complete cyclization.
  • Catalysis : Copper(I) salts (e.g., CuCN) can accelerate nitrile-to-tetrazole conversions .

Properties

IUPAC Name

ethyl 2-methyltetrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c1-3-11-5(10)4-6-8-9(2)7-4/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYUKSXHYURGOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(N=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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